molecular formula C5H6S5 B14470895 4,5-Bis(methylsulfanyl)-3H-1,2-dithiole-3-thione CAS No. 72713-45-2

4,5-Bis(methylsulfanyl)-3H-1,2-dithiole-3-thione

Cat. No.: B14470895
CAS No.: 72713-45-2
M. Wt: 226.4 g/mol
InChI Key: MRMBLKOVSDIKFS-UHFFFAOYSA-N
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Description

4,5-Bis(methylsulfanyl)-3H-1,2-dithiole-3-thione is an organosulfur compound with the molecular formula C5H6S5 It is known for its unique structure, which includes two methylsulfanyl groups and a dithiole-thione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(methylsulfanyl)-3H-1,2-dithiole-3-thione typically involves the reaction of thiones with dihalogens. For instance, the reaction of 4,5-bis(methylsulfanyl)-1,3-dithiole-2-thione with diiodine or iodine monobromide in dichloromethane results in the formation of molecular charge-transfer complexes . The reaction conditions often include the use of solvents like dichloromethane and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(methylsulfanyl)-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Substitution: It can undergo substitution reactions where the methylsulfanyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include diiodine, iodine monobromide, and dibromine . The reactions are typically carried out in solvents like dichloromethane under controlled temperatures.

Major Products Formed

The major products formed from these reactions include molecular charge-transfer complexes and various substituted derivatives of the original compound .

Scientific Research Applications

4,5-Bis(methylsulfanyl)-3H-1,2-dithiole-3-thione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organosulfur compounds and in studying charge-transfer complexes.

    Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding sulfur-containing biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses in medicine are still under investigation.

    Industry: It is used in the development of materials with specific electronic properties, such as conductive polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4,5-Bis(methylsulfanyl)-3H-1,2-dithiole-3-thione involves its ability to form charge-transfer complexes with dihalogens. The sulfur atoms in the compound play a crucial role in these interactions, adopting a tetrahedral geometry that facilitates the formation of stable complexes

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Bis(methylsulfanyl)-1,3-dithiole-2-thione
  • Tetrakis(methylthio)tetrathiafulvalene

Uniqueness

4,5-Bis(methylsulfanyl)-3H-1,2-dithiole-3-thione is unique due to its specific arrangement of sulfur atoms and methylsulfanyl groups, which confer distinct chemical properties. Compared to similar compounds, it exhibits unique reactivity patterns and forms stable charge-transfer complexes with dihalogens .

Properties

CAS No.

72713-45-2

Molecular Formula

C5H6S5

Molecular Weight

226.4 g/mol

IUPAC Name

4,5-bis(methylsulfanyl)dithiole-3-thione

InChI

InChI=1S/C5H6S5/c1-7-3-4(6)9-10-5(3)8-2/h1-2H3

InChI Key

MRMBLKOVSDIKFS-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(SSC1=S)SC

Origin of Product

United States

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